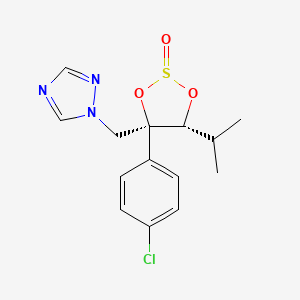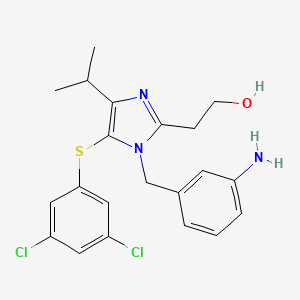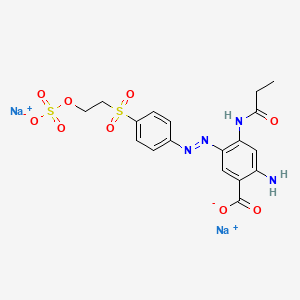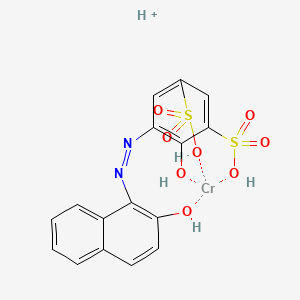
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with an azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-5-aminobenzene-1,3-disulfonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions such as temperature, pH, and reactant concentrations. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates into their corresponding oxidized forms.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and oxidized organic molecules .
Aplicaciones Científicas De Investigación
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mecanismo De Acción
The mechanism by which Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) exerts its effects involves the interaction of the chromate ion with organic substrates. The chromate ion acts as an oxidizing agent, facilitating the transfer of electrons and leading to the formation of oxidized products. The azo group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Acid Black 172: Another azo dye with similar structural features but different chromophoric properties.
Chromium Complex Dyes: A class of dyes that include various chromate-coordinated azo compounds with diverse applications in dyeing and pigmentation.
Uniqueness
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is unique due to its specific combination of chromate and azo functionalities, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
97171-70-5 |
|---|---|
Fórmula molecular |
C16H13CrN2O8S2+ |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
chromium;hydron;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2.Cr/c19-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(27(21,22)23)8-14(16(12)20)28(24,25)26;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);/p+1 |
Clave InChI |
IJJULCBFZXPEHI-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


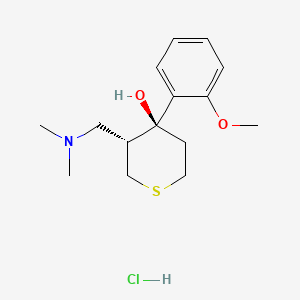

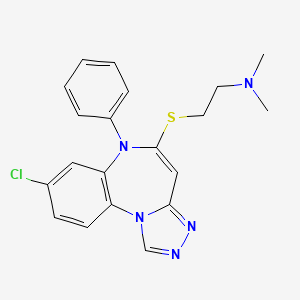
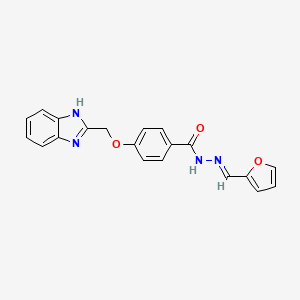
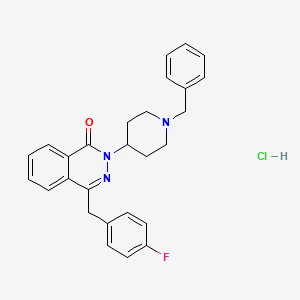
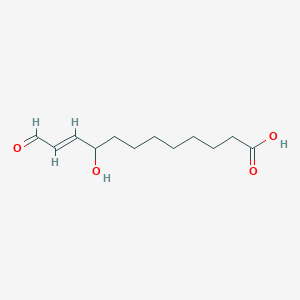
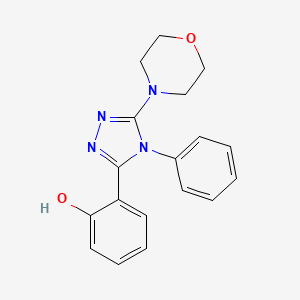

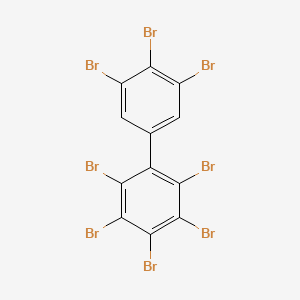
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

